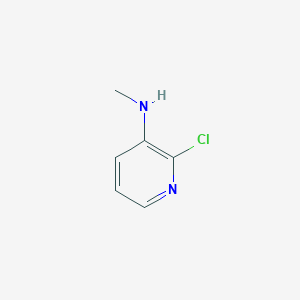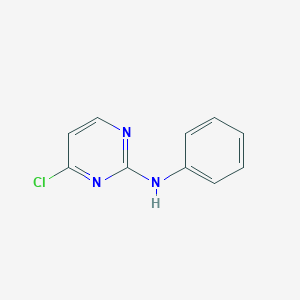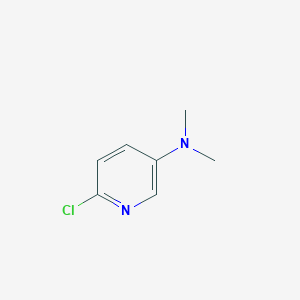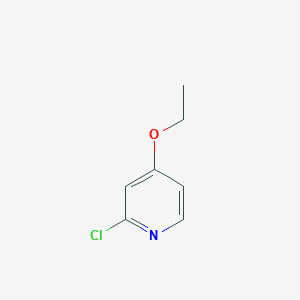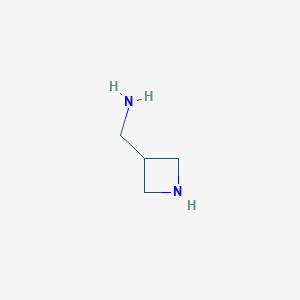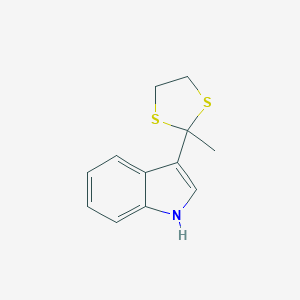
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole, also known as MDITI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound commonly found in many natural products. MDITI is a sulfur-containing compound that has been synthesized using different methods, and its properties have been studied to understand its mechanism of action and potential applications.
作用機序
The mechanism of action of 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole is not fully understood, but it has been proposed that it acts by inducing apoptosis, inhibiting cell proliferation, and disrupting DNA synthesis. This compound has been reported to interact with different cellular targets, including topoisomerase II, tubulin, and DNA.
Biochemical and physiological effects:
This compound has been reported to exhibit different biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. This compound has also been reported to modulate the expression of different genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity, which requires careful handling and storage.
将来の方向性
There are several future directions for the study of 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole, including the development of new synthetic methods, the investigation of its potential applications in different fields, and the elucidation of its mechanism of action. This compound also has the potential to be used as a building block for the synthesis of new compounds with improved properties and applications.
合成法
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole can be synthesized using different methods, including the reaction of 2-methyl-1,3-dithiolane with indole in the presence of a Lewis acid catalyst. This method has been reported to yield high purity and good yields of this compound. Other methods include the reaction of indole with 2-bromo-1,3-dithiolane in the presence of a palladium catalyst, and the reaction of indole with 2-methyl-1,3-dithiolane in the presence of a base.
科学的研究の応用
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been reported to exhibit anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been reported to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
特性
CAS番号 |
54921-44-7 |
|---|---|
分子式 |
C12H13NS2 |
分子量 |
235.4 g/mol |
IUPAC名 |
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole |
InChI |
InChI=1S/C12H13NS2/c1-12(14-6-7-15-12)10-8-13-11-5-3-2-4-9(10)11/h2-5,8,13H,6-7H2,1H3 |
InChIキー |
TVPVFCFPZXJBGP-UHFFFAOYSA-N |
SMILES |
CC1(SCCS1)C2=CNC3=CC=CC=C32 |
正規SMILES |
CC1(SCCS1)C2=CNC3=CC=CC=C32 |
その他のCAS番号 |
54921-44-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



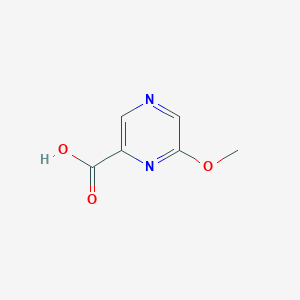

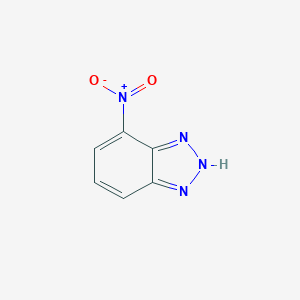
![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)

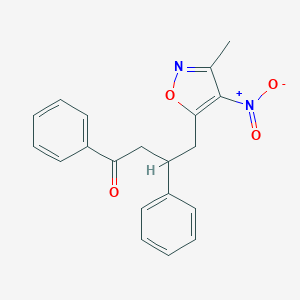
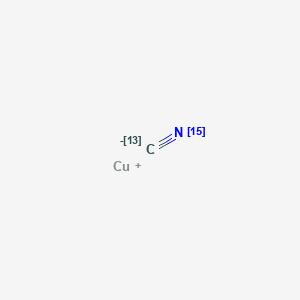
![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)
